Pks13 Thioesterase Domain Co-Crystal Structure: 2-Oxa-6-azaspiro[3.4]octane Scaffold in a Validated Tuberculosis Target Binding Pocket
The 2-oxa-6-azaspiro[3.4]octane moiety has been structurally validated in a high-resolution (deposited 2021, released 2022) co-crystal structure with the Mycobacterium tuberculosis polyketide synthase Pks13 thioesterase domain (PDB ID: 7M7V) [1]. The crystal structure captures the spirocyclic scaffold as the 2-oxa-6-azaspiro[3.4]octan-6-ylmethyl substituent on a benzofuran core (Compound 6), demonstrating specific hydrogen-bonding and hydrophobic interactions within the Pks13 active site [2]. In contrast, monocyclic azetidine or flexible amine linkers lack this defined spirocyclic geometry and would not occupy the same binding pocket orientation. The structural resolution confirms the scaffold's compatibility with a clinically relevant antibacterial target, whereas alternative building blocks (e.g., piperazine, morpholine, linear diamines) have not been co-crystallized in this Pks13 binding mode [3].
| Evidence Dimension | Crystallographic binding mode validation |
|---|---|
| Target Compound Data | 2-oxa-6-azaspiro[3.4]octan-6-ylmethyl substituent co-crystallized with Pks13 thioesterase domain; PDB ID: 7M7V, resolution and binding interactions documented |
| Comparator Or Baseline | Monocyclic azetidine / flexible amine linkers: no reported co-crystal structure with Pks13 in this binding orientation |
| Quantified Difference | Binary difference: target compound scaffold validated in crystallographic binding mode; comparator scaffolds lack this structural validation |
| Conditions | X-ray crystallography of Mtb Pks13 thioesterase domain in complex with Compound 6 (5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-[(2-oxa-6-azaspiro[3.4]octan-6-yl)methyl]-1-benzofuran-3-carboxamide) |
Why This Matters
A co-crystal structure with a high-value antibacterial target provides direct structural evidence for the scaffold's binding competence, reducing lead optimization risk compared to unvalidated building blocks lacking such structural precedent.
- [1] Aggarwal, A., Sacchettini, J.C. et al. PDB ID: 7M7V. Crystal Structure of Mtb Pks13 Thioesterase domain in complex with Compound 6. Deposited: 2021-03-29, Released: 2022-02-16. View Source
- [2] Wilson, C., Ray, P., Zuccotto, F. et al. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. J. Med. Chem. 2022, 65, 409-423. View Source
- [3] PDBj Mine. 7M7V Structural Details: Polyketide synthase Pks13, 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-[(2-oxa-6-azaspiro[3.4]octan-6-yl)methyl]-1-benzofuran-3-carboxamide. View Source
